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Compound of Interest

(R)-Methyl 2-(4-

Compound Name: methylphenylsulfonamido)propano
ate

CAS No.: 511286-68-3

Cat. No.: B3328689

Get Quote

Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as

-Tosyl-D-alanine methyl ester) is a robust, enantiopure scaffold derived from non-natural D-
alanine. Unlike its L-isomer, this (R)-enantiomer is critical for synthesizing metabolically stable
peptidomimetics (protease resistance) and specific chiral auxiliaries.

The sulfonyl group serves a dual purpose:
o Protection: It masks the amine as a sulfonamide, preventing unwanted acylation.
« Activation: The electron-withdrawing nature of the sulfonyl group acidifies the N-H bond (

), enabling unique reactivity profiles such as Mitsunobu alkylation and base-mediated
aziridination that are inaccessible to standard carbamate-protected (Boc/Fmoc) amino acids.
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This guide details the synthesis, functionalization, and transformation of this building block, with
a specific focus on preventing racemization at the labile

-chiral center.

Chemical Profile & Safety

Property Specification

Methyl (2R)-2-[(4-

methylphenyl)sulfonylamino]propanoate

IUPAC Name

Common Name -Tosyl-D-alanine methyl ester

511286-68-3 (Specific R-isomer); 14316-06-4
(Parent D-Ala-OMe HCI)

CAS No.

Molecular Formula

Molecular Weight 257.31 g/mol

Chirality (R)-enantiomer (derived from D-Alanine)

Soluble in DCM, EtOAc, THF, MeOH.[1][2][3]

Solubility )
Insoluble in water.

Sulfonyl chlorides used in synthesis are
Safety Hazards ] ] o
corrosive. Product is an irritant.

Module 1: Synthesis & Purification

Objective: Preparation of the title compound from D-Alanine methyl ester hydrochloride without
racemization.

Reaction Logic

Standard Schotten-Baumann conditions (aqueous base) can lead to hydrolysis of the methyl
ester. Therefore, an anhydrous approach using pyridine or triethylamine (TEA) in
dichloromethane (DCM) is preferred to maintain ester integrity.

Protocol
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Reagents:

D-Alanine methyl ester hydrochloride (10.0 mmol)

e -Toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 equiv)

e Triethylamine (22.0 mmol, 2.2 equiv)

e Dichloromethane (DCM) (anhydrous, 50 mL)

o DMAP (Catalytic, 10 mol%)

Step-by-Step Procedure:

e Suspension: Suspend D-Alanine methyl ester HCI in anhydrous DCM at 0 °C under nitrogen.

o Base Addition: Add TEA dropwise. The solution will clear as the free amine is liberated. Stir
for 10 minutes.

e Activation: Add catalytic DMAP.

o Tosylation: Add TsClI portion-wise over 15 minutes. Critical: Keep temperature <5 °C to
prevent exothermic racemization.

e Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC
(Hexane:EtOAc 2:1).

e Workup: Wash with 1N HCI (to remove TEA/DMAP), then sat.

, then brine.
e Drying: Dry over
and concentrate.

« Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

Validation Checkpoint:
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« HNMR (CDCI
): Look for the doublet at
~1.35 (Alanine
), singlet at
~2.43 (Tosyl
), and the N-H doublet at
~5.1-5.5.

» Optical Rotation: Compare
with literature values for D-isomer. A low value indicates partial racemization.

Module 2: Mitsunobu N-Alkylation

Objective: Introducing alkyl groups on the nitrogen atom. Mechanism: The sulfonamide N-H is
acidic enough to act as a nucleophile in the Mitsunobu reaction, allowing alkylation with
primary/secondary alcohols under neutral conditions.

Workflow Diagram
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Figure 1: Mitsunobu N-alkylation pathway. Note that the stereochemistry at the alanine

-carbon is retained, while the alcohol stereocenter (if chiral) is inverted.

Protocol

Reagents:

e (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv)

Target Alcohol (

) (1.2 equiv)

Triphenylphosphine (

) (1.5 equiv)

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

THF (anhydrous)[4]

Step-by-Step Procedure:

Dissolution: Dissolve Sulfonamide, Alcohol, and

in anhydrous THF under argon. Cool to 0 °C.

Addition: Add DIAD dropwise over 20 minutes. Caution: Exothermic.

Reaction: Stir at RT for 12-24 hours.

Workup: Concentrate solvent. Triturate with cold ether/hexane to precipitate
triphenylphosphine oxide (

) (remove by filtration).

Purification: Flash chromatography is essential to remove hydrazine byproducts.

Critical Insight: This method avoids strong bases (like NaH), which are notorious for racemizing
the
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-proton of N-tosyl amino esters. The Mitsunobu reaction preserves the optical purity of the
alanine backbone.

Module 3: Reduction & Aziridination

Obijective: Transforming the ester into a chiral aziridine, a high-value intermediate for ring-
opening reactions.

Reaction Logic

e Reduction: Convert ester to amino alcohol.

e Cyclization: Convert amino alcohol to N-tosyl aziridine via intramolecular displacement.

Detailed Protocol
Step A: Reduction to Amino Alcohol[5]

e Reagent:

(LAH) is standard, but
is a milder alternative if other reducible groups are present.

e Procedure:

[e]

Suspend

(2.0 equiv) in THF at 0 °C.

o Add N-Tosyl-D-Ala-OMe (1.0 equiv) in THF dropwise.
o Stir 2h at RT.

o Quench: Fieser workup (

mL

mL 15%
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mL

).

o Filter and concentrate to yield N-Tosyl-D-Alaninol.

Step B: One-Pot Cyclization (Aziridination)

o Concept: Convert the newly formed alcohol into a leaving group (tosylate) which is
immediately displaced by the sulfonamide nitrogen.

o Reagents: TsCl (1.1 equiv), KOH (4.0 equiv), THF.

e Procedure:

o

Dissolve N-Tosyl-D-Alaninol in THF.

o

Add powdered KOH and TsCI.

Reflux for 2-4 hours.

[¢]

[¢]

Outcome: The base deprotonates the sulfonamide, and the alcohol is tosylated. The
nitrogen attacks the carbon, closing the ring to form (R)-2-methyl-1-tosylaziridine.

Process Visualization
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Mechanism
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Figure 2: Workflow for the conversion of the ester to chiral aziridine.

Troubleshooting & Critical Parameters
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Issue

Probable Cause

Solution

Racemization

High pH or high temp during

synthesis/alkylation.

Use Mitsunobu for alkylation.
[6] Avoid NaH. Keep TsClI
addition < 5°C.

Low Yield (Mitsunobu)

mismatch or steric hindrance.

Ensure alcohol is
primary/secondary.[6] Use
ADDP/PBu3 for difficult

substrates.

Hydrolysis

Water in reaction solvent.[7]

Use anhydrous solvents and

flame-dried glassware.

Deprotection Difficulty

Sulfonamides are stable.

Deprotection Protocol: Use
famine/H20 or

sonication. Acid hydrolysis
(HBr/AcOH) is harsh and may

racemize.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 9/11

Tech Support


https://glaserr.missouri.edu/vitpub/teaching/4210f19/Sources/Mitsunobu_Reaction.pdf
https://glaserr.missouri.edu/vitpub/teaching/4210f19/Sources/Mitsunobu_Reaction.pdf
https://www.organic-chemistry.org/synthesis/C1O/alcohols/1,2-aminoalcohols.shtm
https://scispace.com/pdf/redox-n-alkylation-of-tosyl-protected-amino-acid-and-peptide-44y23kd6bc.pdf
https://scispace.com/pdf/redox-n-alkylation-of-tosyl-protected-amino-acid-and-peptide-44y23kd6bc.pdf
http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/
https://www.benchchem.com/product/b3328689?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328689?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

1. prepchem.com [prepchem.com]

2. Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester | C11H1405S | CID
11807357 - PubChem [pubchem.ncbi.nim.nih.gov]

. clearsynth.com [clearsynth.com]

. chemistry.stackexchange.com [chemistry.stackexchange.com]

. Organic Syntheses Procedure [orgsyn.org]

. glaserr.missouri.edu [glaserr.missouri.edu]

. 1,2-amino alcohol synthesis by hydroxylation [organic-chemistry.org]

. Scispace.com [scispace.com]

°
© (0] ~ » ol e w

. masterorganicchemistry.com [masterorganicchemistry.com]

e To cite this document: BenchChem. [Application Note: (R)-Methyl 2-(4-
methylphenylsulfonamido)propanoate as a Chiral Building Block]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b3328689/docs#application-note-r-methyl-2-4-
methylphenylsulfonamido-propanoate-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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